molecular formula C18H19NO2S B374822 7-[2-(dimethylamino)ethoxy]dibenzo[b,f]thiepin-10(11H)-one

7-[2-(dimethylamino)ethoxy]dibenzo[b,f]thiepin-10(11H)-one

Cat. No.: B374822
M. Wt: 313.4g/mol
InChI Key: ALUAWMIKIFEMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(dimethylamino)ethoxy]-6H-benzobbenzothiepin-5-one is a complex organic compound with a unique structure that includes a dimethylaminoethoxy group and a benzothiepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(dimethylamino)ethoxy]-6H-benzobbenzothiepin-5-one typically involves multiple steps, starting from readily available starting materials One common approach is to first prepare the intermediate compounds through a series of reactions, such as alkylation, cyclization, and oxidation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(dimethylamino)ethoxy]-6H-benzobbenzothiepin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

2-[2-(dimethylamino)ethoxy]-6H-benzobbenzothiepin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(dimethylamino)ethoxy]-6H-benzobbenzothiepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(dimethylamino)ethoxy]ethanol: This compound shares the dimethylaminoethoxy group but lacks the benzothiepinone core.

  • 6H-benzobbenzothiepin-5-one : This compound has the benzothiepinone core but lacks the dimethylaminoethoxy group.

Uniqueness

2-[2-(dimethylamino)ethoxy]-6H-benzobbenzothiepin-5-one is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H19NO2S

Molecular Weight

313.4g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]-6H-benzo[b][1]benzothiepin-5-one

InChI

InChI=1S/C18H19NO2S/c1-19(2)9-10-21-14-7-8-15-16(20)11-13-5-3-4-6-17(13)22-18(15)12-14/h3-8,12H,9-11H2,1-2H3

InChI Key

ALUAWMIKIFEMQG-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC2=C(C=C1)C(=O)CC3=CC=CC=C3S2

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)C(=O)CC3=CC=CC=C3S2

Origin of Product

United States

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